3-Chloro-7-methyl-2H-1,4-benzoxazin-2-one
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Overview
Description
3-Chloro-7-methyl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that belongs to the benzoxazinone family. These compounds are characterized by a fused benzene and oxazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-methyl-2H-1,4-benzoxazin-2-one typically involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazinone ring .
Industrial Production Methods
Industrial production methods for benzoxazinones often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-methyl-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: This reaction can modify the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted benzoxazinones .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-7-methyl-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-2-methyl-4H-3,1-benzoxazin-4-one
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 7-Chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine
Uniqueness
3-Chloro-7-methyl-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
79129-36-5 |
---|---|
Molecular Formula |
C9H6ClNO2 |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
3-chloro-7-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c1-5-2-3-6-7(4-5)13-9(12)8(10)11-6/h2-4H,1H3 |
InChI Key |
CETXEIQPPSKCPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C(=O)O2)Cl |
Origin of Product |
United States |
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